

Spectroscopic Profile of 3-Benzylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: 3-Benzylmorpholine

Cat. No.: B1274753

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **3-Benzylmorpholine**. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectral characteristics, experimental methodologies for their acquisition, and a logical workflow for spectroscopic analysis.

Introduction to 3-Benzylmorpholine

3-Benzylmorpholine is an organic compound featuring a morpholine ring substituted with a benzyl group at the 3-position. Its chemical formula is $C_{11}H_{15}NO$, and its structure is foundational in various areas of medicinal chemistry.^[1] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Chemical Structure:

- Molecular Formula: $C_{11}H_{15}NO$
- Molar Mass: 177.24 g/mol ^[1]
- IUPAC Name: **3-benzylmorpholine**
- CAS Number: 7684-27-7^[1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **3-Benzylmorpholine** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.^[2] For **3-Benzylmorpholine**, the key signals in ¹H and ¹³C NMR spectra are influenced by the morpholine ring's chair conformation and the electronic effects of the benzyl substituent.^{[2][3]}

Table 1: Predicted ¹H NMR Data for **3-Benzylmorpholine**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic (C ₆ H ₅)	7.20 - 7.40	Multiplet	-
Morpholine H-2ax	~3.90	ddd	J ≈ 11.0, 11.0, 3.0
Morpholine H-2eq	~3.75	ddd	J ≈ 11.0, 3.0, 3.0
Morpholine H-3	~3.05	Multiplet	-
Benzyl CH ₂	2.85 (dd), 2.65 (dd)	Doublet of Doublets	J ≈ 13.5, 4.5 and 13.5, 8.5
Morpholine H-5ax	~2.80	ddd	J ≈ 12.0, 12.0, 3.0
Morpholine H-5eq	~2.60	ddd	J ≈ 12.0, 3.0, 3.0
Morpholine H-6ax	~3.60	ddd	J ≈ 11.5, 11.5, 3.0
Morpholine H-6eq	~3.45	ddd	J ≈ 11.5, 3.0, 3.0
Morpholine NH	1.50 - 2.50	Broad Singlet	-

Note: Data are predicted based on typical values for morpholine derivatives and may vary with solvent and experimental conditions.^[2]

Table 2: Predicted ¹³C NMR Data for **3-Benzylmorpholine**

Carbon	Chemical Shift (δ , ppm)
Aromatic C (quaternary)	~138
Aromatic CH	~129, ~128, ~126
Morpholine C-2	~72
Morpholine C-6	~68
Morpholine C-3	~55
Morpholine C-5	~47
Benzyl CH ₂	~40

Note: Data are predicted based on typical values for substituted morpholines and related structures.^[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies.^[4] The spectrum of **3-Benzylmorpholine** is expected to show absorptions corresponding to N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds.

Table 3: Key IR Absorption Bands for **3-Benzylmorpholine**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2800 - 3000	Medium to Strong
Aromatic C=C Bending	1600, 1495, 1450	Medium to Strong
C-H Bending (CH ₂)	1440 - 1470	Medium
C-O-C Stretch (Ether)	1080 - 1150	Strong
C-N Stretch	1020 - 1250	Medium
Aromatic C-H Out-of-Plane Bending	690 - 770	Strong

Note: These are expected absorption ranges and can be influenced by the molecular environment.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.[\[6\]](#)[\[7\]](#)

Table 4: Predicted Mass Spectrometry Data for **3-Benzylmorpholine**

Adduct/Fragment	Calculated m/z
[M+H] ⁺	178.12265
[M+Na] ⁺	200.10459
[M] ⁺	177.11482
[M-H] ⁻	176.10809
Tropylium ion [C ₇ H ₇] ⁺	91.05478
[M-C ₇ H ₇] ⁺	86.06003

Data sourced from predicted values on PubChem for $C_{11}H_{15}NO$.^[8] The fragmentation pattern is expected to show a prominent peak for the tropylium ion (m/z 91) due to the stable benzyl group.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of **3-Benzylmorpholine** in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **1H NMR Acquisition:**
 - Tune and match the probe for the 1H frequency.
 - Acquire a standard one-pulse 1H spectrum with a 30° or 90° pulse angle.
 - Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.
 - Use a relaxation delay of 1-5 seconds and acquire 8-16 scans for good signal-to-noise.
- **^{13}C NMR Acquisition:**
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Set a spectral width of approximately 200-240 ppm.
 - A relaxation delay of 2 seconds and several hundred to thousands of scans are typically required.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- Sample Preparation:
 - Neat Liquid: Place a drop of liquid **3-Benzylmorpholine** between two NaCl or KBr plates.
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
 - Solid (as hydrochloride salt): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or pure solvent/KBr pellet).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

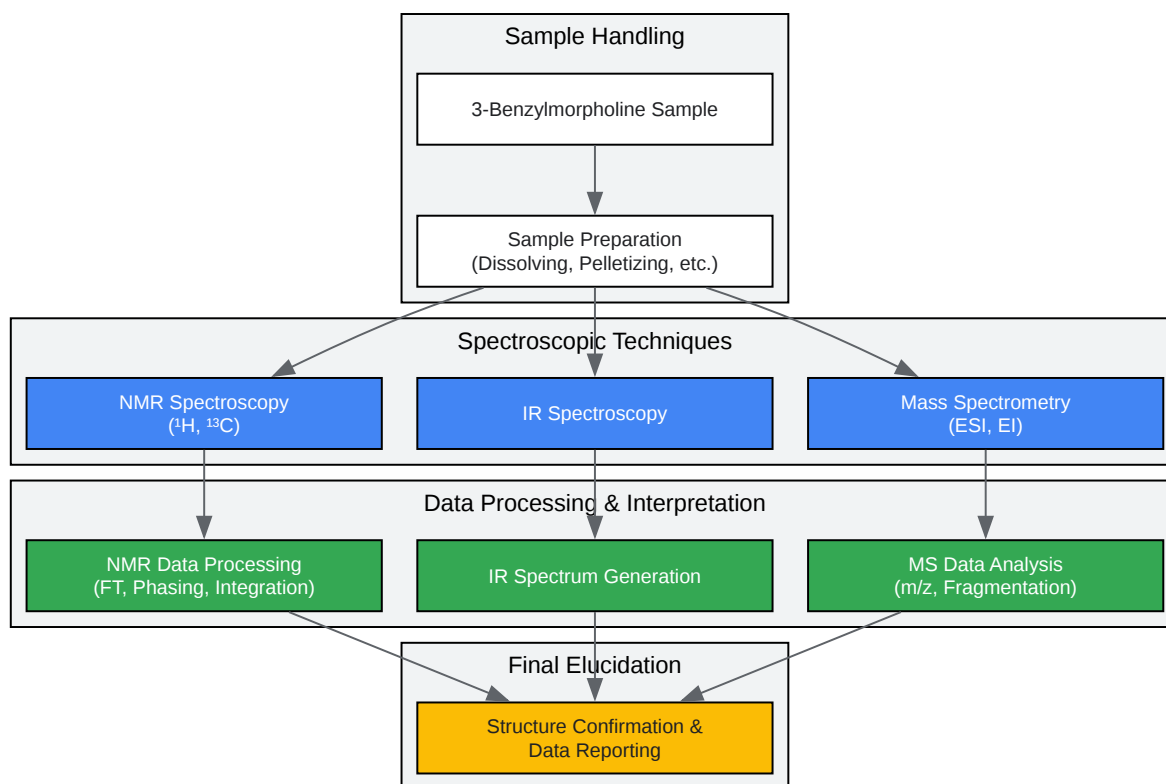
- Sample Preparation: Prepare a dilute solution of **3-Benzylmorpholine** (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire spectra in both positive and negative ion modes to observe protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) species, respectively.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
 - For fragmentation studies (MS/MS), select the precursor ion (e.g., m/z 178.12) and apply collision-induced dissociation (CID).
- Data Processing: Process the raw data to obtain a mass spectrum showing the relative abundance of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The logical flow from sample preparation to final data analysis is a critical component of spectroscopic characterization.

General Workflow for Spectroscopic Analysis of 3-Benzylmorpholine



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Caption: Workflow for the spectroscopic analysis of **3-Benzylmorpholine**.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive characterization of **3-Benzylmorpholine**. While the data presented here are largely based on predictions and established principles for related compounds, they offer a robust framework for the identification and structural verification of this molecule. The detailed experimental protocols provide a standardized approach to obtaining high-quality data for this and similar

morpholine derivatives, which are of significant interest in the field of drug discovery and development.

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